molecular formula C22H20N2OS B2445367 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-27-2

3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2445367
CAS No.: 1206993-27-2
M. Wt: 360.48
InChI Key: KOAAHGUFJOFELP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[3,2-d]pyrimidinone core with substituted benzyl and phenyl groups, contributes to its distinct chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation. Inhibition of EZH2 has been associated with antitumor activity .

Mode of Action

The compound interacts with its target, EZH2, by binding to it and inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression that can slow or stop the proliferation of cancer cells .

Biochemical Pathways

The compound affects the histone methylation pathway. By inhibiting EZH2, it disrupts the addition of methyl groups to histones, proteins that help package DNA in the cell nucleus. This disruption can alter the way genes are expressed, affecting the growth and division of cells .

Result of Action

The compound’s action results in significant antitumor activity. It has been shown to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 2-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper complexes to facilitate the coupling of the aromatic rings.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the thieno[3,2-d]pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in studies related to antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Medicine

In medicine, derivatives of thieno[3,2-d]pyrimidinones are being investigated for their potential as antitubercular agents . The compound’s structure-activity relationship is studied to optimize its efficacy and minimize toxicity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-14-8-9-15(2)17(10-14)11-24-13-23-20-19(12-26-21(20)22(24)25)18-7-5-4-6-16(18)3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAAHGUFJOFELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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